

IUPAC name, CAS number, and molecular formula of 7-Methoxytacrine

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Compound of Interest		
Compound Name:	7-Methoxytacrine	
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An In-depth Technical Guide to 7-Methoxytacrine

This technical guide provides a comprehensive overview of **7-Methoxytacrine** (7-MEOTA), a derivative of the first-generation acetylcholinesterase inhibitor, tacrine. Developed as a potential therapeutic agent for Alzheimer's disease, 7-MEOTA exhibits a more favorable toxicological profile than its parent compound.[1][2] This document details its chemical properties, synthesis, biological activity, and mechanism of action for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

7-Methoxytacrine is chemically identified as 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine.[3] Its fundamental chemical and physical properties are summarized below.



Identifier	Value	Source
IUPAC Name	7-methoxy-1,2,3,4- tetrahydroacridin-9-amine	PubChem CID 119053[3]
CAS Number	5778-80-3	PubChem CID 119053[3]
Molecular Formula	C14H16N2O	PubChem CID 119053[3]
Molecular Weight	228.29 g/mol	PubChem CID 119053
Synonyms	9-amino-7-methoxy-1,2,3,4- tetrahydroacridine, 7-Meota, TA 03	PubChem CID 119053[3]

Biological Activity: Cholinesterase Inhibition

7-Methoxytacrine and its derivatives are primarily investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The cholinergic hypothesis of Alzheimer's disease suggests that enhancing cholinergic neurotransmission by inhibiting these enzymes can lead to symptomatic improvement. The inhibitory activities of 7-MEOTA and related compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound	hAChE IC50 (μM)	hBChE IC50 (μM)	Reference
Tacrine (THA)	-	-	[4]
7-Methoxytacrine (7- MEOTA)	-	-	[4]
7-MEOTA- adamantylamine thiourea (analogue 14)	0.47	0.11	[5]
Intermediate diamine	Higher than THA	-	[4]



Note: Specific IC50 values for Tacrine and 7-MEOTA were used as reference compounds in the studies but not always explicitly quantified in the provided search results. Analogue 14 is highlighted for its potent dual inhibitory activity.

Experimental Protocols

The synthesis of **7-Methoxytacrine** and its analogues generally follows a multi-step procedure. A common synthetic route for creating heterodimers, which combine 7-MEOTA with another pharmacophore, is outlined below.[4][6]

- Preparation of the Tacrine Core: The synthesis often starts with the condensation of 4-methoxyaniline with ethyl 2-oxocyclohexanecarboxylate in refluxing toluene with a catalytic amount of p-toluenesulfonic acid to produce 7-methoxy-1,2,3,4-tetrahydroacridin-10H-9-one.
 [4]
- Chlorination: The resulting acridone is then treated with phosphorus oxychloride to yield 9chloro-7-methoxy-1,2,3,4-tetrahydroacridine.[4]
- Amination: The 9-chloro intermediate is subsequently reacted with an appropriate 1,ω-diaminoalkane in the presence of phenol to introduce the amino side chain, forming N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamines.[4]
- Heterodimer Formation: These diamine intermediates can then be reacted with other molecules of interest, such as 1-adamantyl isothiocyanate, to form the final thiourea heterodimers.[4]

All reactions are typically monitored by thin-layer chromatography (TLC), and the final products are purified using column chromatography.[4][6] The structures are confirmed by spectroscopic methods.

The inhibitory activity of **7-Methoxytacrine** derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) is commonly determined using a modified Ellman's method.[4]

 Enzyme and Substrate Preparation: Solutions of recombinant hAChE or plasma-derived hBChE are prepared in a phosphate buffer. The substrates, acetylthiocholine iodide for AChE and butyrylthiocholine iodide for BChE, are also prepared in buffer.



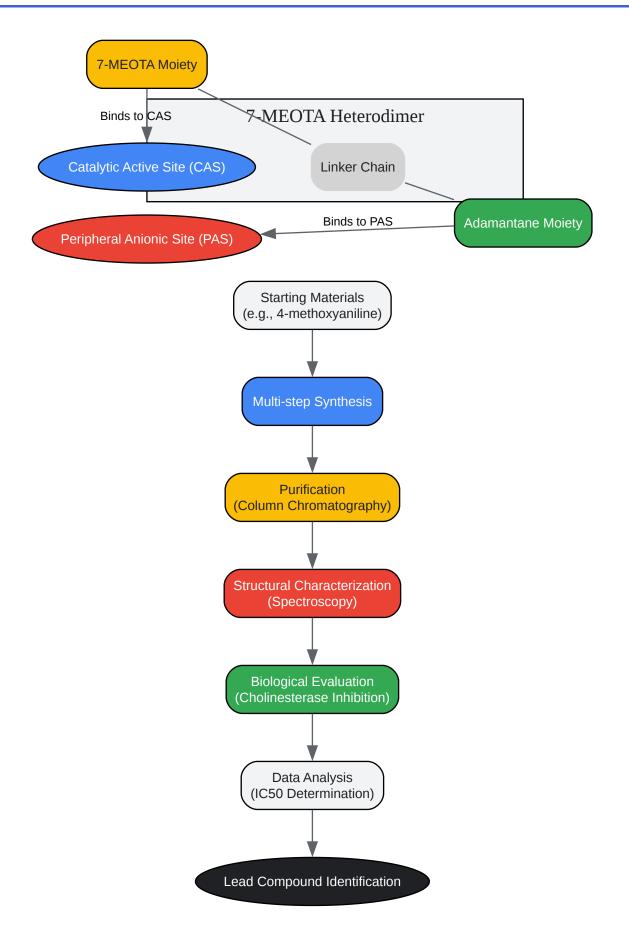
- Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor) for a set period (e.g., 30 minutes) at a controlled temperature.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
- Spectrophotometric Measurement: The hydrolysis of the thiocholine substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).
- Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

7-Methoxytacrine and its heterodimers are designed as multi-target-directed ligands (MTDLs), aiming to interact with multiple pathological targets in Alzheimer's disease.[4][6][7] A primary mechanism is the dual binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. This dual inhibition can more effectively block the enzyme's activity and may also interfere with the role of AChE in amyloid-β (Aβ) aggregation.[4]

Some derivatives of **7-Methoxytacrine** have also been shown to induce apoptosis in cancer cells through the GSK-3 signaling pathway.[8] Additionally, studies on **7-methoxytacrine**-memantine heterodimers indicate they can inhibit A β peptide fibrillization and interact with β -secretase (BACE1), muscarinic, nicotinic, and NMDA receptors, highlighting their multi-target potential.[7]







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